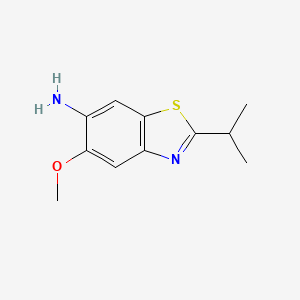
3-Methoxyhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxyhexane is an organic compound with the molecular formula C7H16O . It is a member of the ether family, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups. The structure of this compound consists of a hexane chain with a methoxy group (-OCH3) attached to the third carbon atom. This compound is known for its relatively simple structure and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxyhexane can be synthesized through several methods. One common approach involves the reaction of 3-hexanol with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate carbocation, which then reacts with methanol to form the desired ether.
Industrial Production Methods
In industrial settings, this compound is typically produced through the Williamson ether synthesis. This method involves the reaction of 3-hexanol with sodium methoxide, resulting in the formation of this compound and sodium hydroxide as a byproduct. The reaction is carried out under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxyhexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it back to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like hydrogen bromide can be used to substitute the methoxy group.
Major Products Formed
Oxidation: Produces aldehydes or ketones.
Reduction: Produces the corresponding alcohol.
Substitution: Produces halogenated compounds.
Scientific Research Applications
3-Methoxyhexane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in studies involving lipid membranes due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 3-Methoxyhexane involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile due to the presence of the methoxy group. This allows it to participate in substitution and elimination reactions. The pathways involved typically include the formation of intermediate carbocations or radicals, which then proceed to form the final products.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyheptane: Similar structure but with an additional carbon atom in the chain.
3-Methoxybutane: Shorter chain length compared to 3-Methoxyhexane.
3-Methoxypropane: Even shorter chain length and different physical properties.
Uniqueness
This compound is unique due to its specific chain length and the position of the methoxy group. This gives it distinct physical and chemical properties compared to other ethers. Its moderate chain length makes it suitable for various applications, balancing hydrophobicity and reactivity.
Properties
CAS No. |
54658-01-4 |
|---|---|
Molecular Formula |
C7H16O |
Molecular Weight |
116.20 g/mol |
IUPAC Name |
3-methoxyhexane |
InChI |
InChI=1S/C7H16O/c1-4-6-7(5-2)8-3/h7H,4-6H2,1-3H3 |
InChI Key |
QNJRNZBXNCPKHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


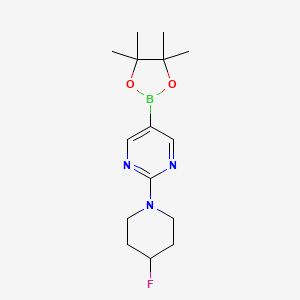
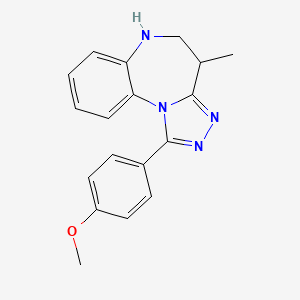
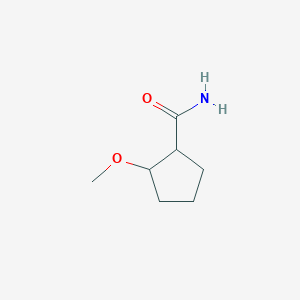
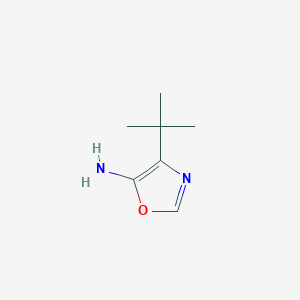
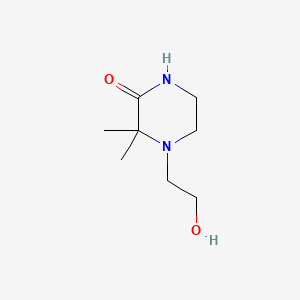
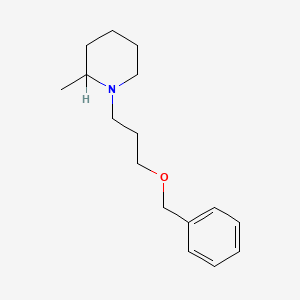
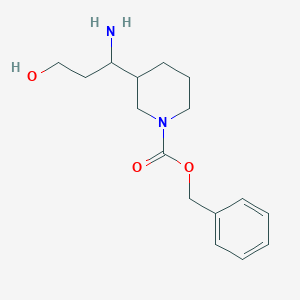
![2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13947026.png)
![N-(4-Bromo-2-{[5-bromo-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide](/img/structure/B13947032.png)
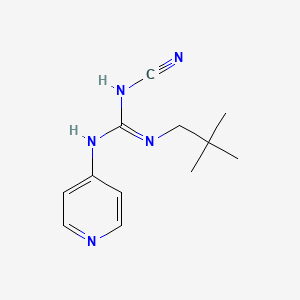
![6,6-Dimethyl-10-methylene-1-oxaspiro[4.5]dec-3-ene](/img/structure/B13947043.png)
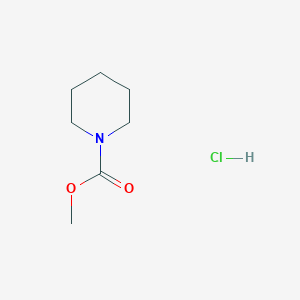
![3-(4-Methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13947054.png)
